Product packaging for 2-(p-Tolyl)-4H-chromene-3-carbonitrile(Cat. No.:CAS No. 89049-13-8)

2-(p-Tolyl)-4H-chromene-3-carbonitrile

Cat. No.: B11863869
CAS No.: 89049-13-8
M. Wt: 247.29 g/mol
InChI Key: OUZWGFNEFPYPHE-UHFFFAOYSA-N
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Description

2-(p-Tolyl)-4H-chromene-3-carbonitrile is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound belongs to the 4H-chromene-3-carbonitrile family, a class of molecules extensively investigated for their diverse biological activities and as a privileged structure in organic synthesis. In research settings, this core structure serves as a crucial synthetic intermediate for developing novel therapeutic agents. Studies on closely related analogs demonstrate significant research interest in these compounds as potent tyrosinase inhibitors for investigating treatments for hyperpigmentation, with some derivatives exhibiting IC50 values in the range of 35-40 µM, comparable to the reference standard kojic acid . Furthermore, 4H-chromene-3-carbonitrile derivatives show promising cytotoxic activity against various cancer cell lines, including MDA-MB-231, MCF-7, and T47D, with certain bromo-substituted analogs demonstrating enhanced potency . The versatility of this chemical architecture also extends to its synthetic utility; researchers can efficiently access it through modern, environmentally friendly protocols, such as multi-component reactions in aqueous or ethanol media catalyzed by sustainable systems like pyridine-2-carboxylic acid or NS-doped graphene oxide quantum dots (GOQDs) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13NO B11863869 2-(p-Tolyl)-4H-chromene-3-carbonitrile CAS No. 89049-13-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89049-13-8

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

2-(4-methylphenyl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C17H13NO/c1-12-6-8-13(9-7-12)17-15(11-18)10-14-4-2-3-5-16(14)19-17/h2-9H,10H2,1H3

InChI Key

OUZWGFNEFPYPHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(CC3=CC=CC=C3O2)C#N

Origin of Product

United States

The Enduring Significance of the 4h Chromene Scaffold in Heterocyclic Chemistry

The 4H-chromene scaffold, a bicyclic system featuring a fusion of a benzene (B151609) ring with a pyran ring, is a privileged structure in the field of heterocyclic chemistry. Its prevalence in a vast array of natural products, including alkaloids, flavonoids, and tocopherols, underscores its fundamental role in biological systems. This natural abundance has historically fueled scientific curiosity, prompting extensive investigation into the synthesis and properties of chromene-based compounds.

The structural rigidity and defined three-dimensional geometry of the 4H-chromene nucleus make it an ideal template for the design of molecules with specific biological targets. The pyran ring offers multiple sites for functionalization, allowing for the fine-tuning of electronic and steric properties. This adaptability is crucial for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Consequently, the 4H-chromene scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.

A Class Apart: 4h Chromene 3 Carbonitrile Derivatives in Contemporary Organic Synthesis

Within the diverse family of chromenes, the 4H-chromene-3-carbonitrile derivatives represent a particularly significant subclass in modern organic synthesis. The introduction of a cyano group at the 3-position of the 4H-chromene ring profoundly influences the molecule's reactivity and biological activity. The electron-withdrawing nature of the nitrile functionality enhances the chemical stability of the scaffold and provides a versatile handle for further synthetic transformations.

The synthesis of 4H-chromene-3-carbonitrile derivatives is often achieved through elegant and efficient multicomponent reactions. mdpi.comscirp.org These one-pot procedures, which bring together three or more reactants in a single synthetic operation, are hallmarks of green and sustainable chemistry. rsc.orgnih.gov They offer numerous advantages, including high atom economy, reduced waste generation, and simplified purification processes. The development of novel catalytic systems, including the use of environmentally benign catalysts, continues to refine and expand the synthetic accessibility of this important class of compounds. rsc.orgnih.gov

The following table provides an overview of various catalytic systems employed in the synthesis of 2-amino-4-aryl-4H-chromene-3-carbonitriles, a class to which the subject compound belongs.

Catalyst TypeCatalyst ExampleSolventReaction ConditionsYield (%)Reference
Organocatalyst Piperidine (B6355638)Ethanol (B145695)RefluxHigh nih.gov
Organocatalyst Pyridine-2-carboxylic acidWater-EthanolRefluxUp to 98 rsc.org
Inorganic Base Sodium CarbonateWaterRoom TemperatureHigh mdpi.com
Nanocatalyst Nano-kaoline/BF3/Fe3O4Solvent-free70 °CHigh sharif.edu

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Through the analysis of 1H and 13C NMR spectra, a complete assignment of the protons and carbons in the 2-(p-Tolyl)-4H-chromene-3-carbonitrile framework can be achieved.

The 1H NMR spectrum of the 4H-chromene-3-carbonitrile scaffold provides distinct signals that are characteristic of its structure. The proton at the C4 position of the chromene ring typically appears as a singlet. In related structures, this signal is often found in the range of 4.40-5.81 ppm. mdpi.comresearchgate.net The aromatic protons of the chromene and the p-tolyl rings would exhibit complex multiplets in the aromatic region of the spectrum, generally between 6.8 and 8.0 ppm. The methyl group of the p-tolyl substituent would present a characteristic singlet at approximately 2.26 ppm. researchgate.net

The 13C NMR spectrum provides complementary information, confirming the carbon skeleton. The carbon of the nitrile group (C≡N) is typically observed around 119-120 ppm. researchgate.net The carbon atoms of the aromatic rings resonate in the 113-154 ppm range, with the specific shifts influenced by their electronic environment. researchgate.net The C4 carbon of the chromene ring is characteristically found in the aliphatic region, with a chemical shift around 37 ppm, while the methyl carbon of the tolyl group appears at approximately 21 ppm. researchgate.net

Interactive Table: Representative NMR Chemical Shifts for a 4-Aryl-4H-Chromene-3-Carbonitrile Framework
Atom Position1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)
CH3 (Tolyl)~2.26 (singlet)~21.0
C4-H~4.40 (singlet)~37.0
C3-~58.5
Aromatic-H~7.12-7.87 (multiplets)~113-154
C≡N-~119.7
C2-~160.0

Note: The chemical shifts are based on data from closely related structures, such as 2-amino-5-oxo-4-p-tolyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, and serve as representative values. researchgate.net

To further validate the structural assignment, experimental NMR data can be correlated with theoretical predictions from computational methods. Density Functional Theory (DFT) calculations are frequently used to predict 1H and 13C chemical shifts. mdpi.com This approach involves optimizing the molecular geometry and then calculating the NMR shielding tensors. mdpi.com

Studies on related chromanone scaffolds have shown that DFT-predicted chemical shifts correspond closely with experimentally observed values, particularly for the aromatic portion of the molecule. mdpi.com By comparing the calculated shifts with the experimental spectrum, a high level of confidence in the structural assignment can be achieved. researchgate.net This correlation is a powerful tool for distinguishing between potential isomers and confirming the precise molecular architecture. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. For this compound, the IR spectrum is dominated by a sharp, intense absorption band corresponding to the nitrile (C≡N) stretching vibration. This peak is highly characteristic and is typically observed in the range of 2190–2230 cm⁻¹. sharif.eduscirp.org

Other significant absorption bands include those for the aromatic C=C stretching vibrations, which appear in the 1610–1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings and the methyl group are expected above 3000 cm⁻¹ and around 2930-2880 cm⁻¹, respectively. sharif.edu The presence of the ether linkage (C-O-C) in the chromene ring would give rise to stretching vibrations typically found in the 1250-1050 cm⁻¹ range. sharif.edu

Interactive Table: Characteristic IR Absorption Frequencies for the 4H-Chromene-3-carbonitrile Framework
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C-H (Aromatic)Stretch3100 - 3000
C-H (Alkyl)Stretch2980 - 2880
C≡N (Nitrile)Stretch2230 - 2190
C=C (Aromatic)Stretch1610 - 1450
C-O (Ether)Stretch1250 - 1050

Note: Data compiled from various 4H-chromene derivatives. sharif.eduscirp.orgnih.govjwent.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous determination of a compound's molecular formula. By providing a highly accurate mass measurement (typically with sub-ppm accuracy), HRMS allows for the calculation of the elemental composition. nih.gov

For this compound, the molecular formula is C17H13NO. HRMS analysis, often using techniques like electrospray ionization (ESI), would measure the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). The experimentally determined mass is then compared to the theoretically calculated mass for the proposed formula. A close match between these values provides definitive confirmation of the molecular formula. scirp.org

Interactive Table: HRMS Data for Molecular Formula Validation of C17H13NO
IonCalculated Exact Mass (m/z)Found Mass (m/z)
[M+H]⁺248.1070Hypothetical Value
[M+Na]⁺270.0889Hypothetical Value

Note: The calculated exact mass is based on the most abundant isotopes of each element. The "Found Mass" would be determined experimentally.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray crystallography provides the most definitive evidence of molecular structure, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state.

Analysis of the crystal structure of related chromene derivatives reveals the importance of non-covalent interactions in stabilizing the crystal lattice. researchgate.netnih.gov For this compound, the crystal packing would likely be governed by a combination of weak hydrogen bonds and π-π stacking interactions.

Weak C-H···N hydrogen bonds may form between the aromatic C-H donors and the nitrogen atom of the nitrile group of an adjacent molecule. nih.gov Furthermore, C-H···π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, are also common in stabilizing the crystal packing of such compounds. nih.gov

Given the presence of two aromatic systems (the chromene moiety and the p-tolyl group), π-π stacking interactions are expected to play a significant role. These interactions involve the face-to-face or offset stacking of the aromatic rings, with typical centroid-to-centroid distances in the range of 3.5–3.8 Å. nih.gov These collective interactions create a stable, three-dimensional supramolecular network in the crystal. nih.gov

Interactive Table: Common Intermolecular Interactions in Related Crystal Structures
Interaction TypeDonor-AcceptorTypical Distance (Å)
C-H···N Hydrogen BondC-H ··· N≡CH···N: ~2.6
C-H···π InteractionC-H ··· Cg (ring centroid)H···Cg: ~2.7
π-π StackingCg ··· CgCg···Cg: 3.5 - 3.8

Note: Data is based on analyses of similar molecular structures. nih.govnih.gov

Conformational Analysis of the 4H-Pyran Ring and Substituents

The structural elucidation of chromene derivatives through advanced spectroscopic and crystallographic techniques reveals critical insights into the conformation of the heterocyclic 4H-pyran ring and the spatial orientation of its substituents. The conformation of this ring is not planar and typically adopts non-planar forms such as sofa, half-chair, or envelope conformations, influenced by the nature and position of its substituents.

Detailed X-ray crystallographic studies on compounds structurally related to this compound provide a strong basis for understanding its likely three-dimensional structure. The 4H-pyran ring, being a six-membered heterocyclic ring with one sp³-hybridized carbon atom (C4), is inherently puckered. The degree and nature of this puckering are described by specific parameters, including torsion angles and Cremer-Pople puckering parameters (Q, θ, φ).

In many 4H-chromene derivatives, the heterocyclic pyran ring is found to adopt either a sofa or a half-chair conformation. nih.gov For instance, in a study of various pyranochromene derivatives, the pyran ring of the chromene moiety was observed to adopt a half-chair conformation in two of the analyzed compounds, while a third adopted a sofa conformation. nih.gov Similarly, in a crystal structure of a 2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile, the heterocyclic ring is best described as having an envelope conformation, with the C3 atom serving as the flap. nih.gov Another related compound, 2-methyl-amino-3-nitro-4-p-tolyl-pyrano[3,2-c]chromen-5(4H)-one, features a pyran ring in a shallow envelope conformation, where the stereogenic carbon atom is displaced from the plane of the other atoms. nih.gov

Conversely, some analyses of similar structures, such as 2-amino-7-hydroxy-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile, indicate that the 4H-chromene ring system can be nearly planar. nih.gov This near-planarity is quantified by small puckering parameters. nih.gov The specific conformation adopted is a delicate balance of steric and electronic effects imparted by the substituents on the ring.

The puckering parameters provide a quantitative description of the ring's conformation. The table below summarizes these parameters for the pyran ring in several related chromene derivatives, illustrating the common conformational states.

Compound DerivativePyran Ring ConformationQ (Å)θ (°)φ (°)Reference
Pyranochromene Derivative AHalf-Chair0.4850 (14)53.26 (17)271.70 (19) nih.gov
Pyranochromene Derivative BHalf-Chair0.507 (2)128.9 (2)92.7 (3) nih.gov
Pyranochromene Derivative CSofa0.5130 (16)57.83 (18)234.6 (2) nih.gov
2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrileEnvelope0.099 (2)109.8 (12)6.5 (14) nih.gov
Compound DerivativeSubstituent at C4Dihedral Angle (°)Reference
2-amino-7-hydroxy-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile4-hydroxyphenyl85.29 (5) nih.gov
2-methyl-amino-3-nitro-4-p-tolyl-pyrano[3,2-c]chromen-5(4H)-onep-tolyl87.62 (7) nih.gov
2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile4-methoxyphenyl86.08 (6) nih.gov

Based on this collective data from analogous structures, it is predicted that the 4H-pyran ring in this compound adopts a non-planar conformation, likely a sofa or half-chair form. The p-tolyl group at the C4 position is expected to be oriented nearly perpendicular to the mean plane of the chromene ring system to minimize steric interactions.

Computational Chemistry and Quantum Mechanical Studies of 2 P Tolyl 4h Chromene 3 Carbonitrile and Analogs

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of 4H-chromene derivatives. researchgate.netmaterialsciencejournal.org By utilizing functionals such as B3LYP combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), researchers can accurately predict the three-dimensional arrangement of atoms in these molecules. researchgate.netekb.eg

Theoretical calculations for various 4H-benzo[h]chromene derivatives have shown that their equilibrium geometries are typically non-planar. ekb.eg The optimization process yields critical data on bond lengths, bond angles, and dihedral angles, which are foundational for understanding the molecule's stability and conformational preferences. researchgate.net These optimized structures serve as the basis for subsequent calculations of electronic and photophysical properties. The DFT approach has been demonstrated to provide theoretical properties that are in good agreement with experimental spectroscopic data for related heterocyclic systems. researchgate.net

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic properties of molecules. rjptonline.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. materialsciencejournal.orgdntb.gov.ua A smaller energy gap suggests higher polarizability and greater chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org

In studies of related chromene derivatives, the HOMO is often localized over the π-system of the chromene core and electron-rich substituents, while the LUMO is distributed over the electron-accepting regions, such as the carbonitrile group. researchgate.net This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. For example, in a study of a synthesized 2-(p-tolyl)-2,3-dihydro-1H-perimidine, a related heterocyclic system, the calculated HOMO-LUMO energy gap was 4.25 eV, indicating a significant potential for charge transfer within the molecule. materialsciencejournal.orgdntb.gov.ua Computational studies on coumarin-based pyrano-chromene derivatives revealed that compounds with smaller energy gaps (e.g., 5.168 eV) exhibit greater softness and lower hardness, correlating with higher reactivity. rsc.orgresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for 4H-Chromene Analogs Calculated using DFT methods.

Compound/AnalogEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
2-amino-pyrano[3,2-c]chromene-3-carbonitrile (4a) rsc.orgresearchgate.net--5.168
2-amino-pyrano[3,2-c]chromene-3-carboxylic acid methyl ester (4b) rsc.orgresearchgate.net--6.308
2-(p-tolyl)-2,3-dihydro-1H-perimidine materialsciencejournal.orgdntb.gov.ua-4.85-0.604.25

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. rjptonline.orgmdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent regions of varying potential. Red colors indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue colors denote electron-poor regions (positive potential), which are prone to nucleophilic attack. ekb.eg

For 4H-chromene-3-carbonitrile analogs, MEP maps typically show negative potential localized around the electronegative nitrogen atom of the nitrile group and the oxygen atom of the pyran ring. These sites represent the most likely areas for interaction with electrophiles. ekb.eg Conversely, the hydrogen atoms, particularly those attached to the aromatic rings, exhibit positive potential and are thus sites for potential nucleophilic interactions. ekb.eg Local reactivity descriptors, such as the Fukui function, can be calculated to provide a more quantitative measure of the reactivity at specific atomic sites, further refining the predictions made from MEP analysis. ekb.eg

Understanding the distribution of electronic charge across a molecule is fundamental to explaining its reactivity and intermolecular interactions. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two common methods used to calculate atomic charges. dntb.gov.ua While Mulliken analysis is straightforward, its results are known to be highly sensitive to the basis set used in the calculation. researchgate.net

NBO analysis is often considered more robust as it provides a description of the charge distribution in terms of localized orbitals. researchgate.net For heterocyclic compounds like 2-(p-Tolyl)-4H-chromene-3-carbonitrile, NBO analysis can reveal significant charge delocalization and hyperconjugative interactions. dntb.gov.ua Studies on related structures show that electronegative atoms, such as the oxygen of the chromene ring and the nitrogen of the carbonitrile group, carry a significant negative charge. The carbon atom of the nitrile group and the carbon atom attached to the chromene oxygen typically exhibit a positive charge, making them electrophilic centers. dntb.gov.ua

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction and Solvent Effects

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. cnr.it By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Visible spectrum, providing information on the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths. ekb.egrjptonline.org

For 4H-benzo[h]chromene derivatives, TD-DFT calculations have been performed to investigate their electronic spectra in different organic solvents. ekb.eg These studies often reveal that the solvent environment can influence the absorption properties. A blue shift (hypsochromic shift) in the absorption spectrum is commonly observed as solvent polarity increases, which can be accurately modeled by including solvent effects in the TD-DFT calculations, for example, through the Polarizable Continuum Model (PCM). ekb.eg The agreement between theoretical and experimental spectra validates the computational methodology and allows for a detailed assignment of the electronic transitions, which are often characterized as π → π* or n → π* in nature. researchgate.net

Theoretical Investigation of Photophysical Properties (e.g., Non-Linear Optical Properties)

Organic molecules with extensive π-conjugated systems, like 4H-chromene derivatives, often exhibit significant non-linear optical (NLO) properties. nih.gov These properties are of great interest for applications in optoelectronics and photonics. Computational methods are essential for predicting NLO behavior, which is characterized by parameters such as polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. ekb.eg

DFT calculations have been employed to evaluate the NLO properties of various chromene derivatives. rsc.orgresearchgate.net These studies have shown that the presence of donor-acceptor groups across the π-conjugated framework enhances intramolecular charge transfer, leading to large hyperpolarizability values. nih.gov For instance, computational analysis of coumarin-based pyrano-chromene derivatives demonstrated that these compounds possess distinct NLO properties, with calculated average polarizability ⟨α⟩ and second hyperpolarizability (γ) values indicating their potential for use in NLO devices. rsc.orgresearchgate.net

Table 2: Calculated Non-Linear Optical (NLO) Properties for a Chromene Analog Calculated for 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile (4a). rsc.orgresearchgate.net

NLO ParameterCalculated ValueUnit
Average Polarizability ⟨α⟩6.77005 × 10-23esu
Second Hyperpolarizability (γtot)0.145 × 104esu

Computationally Derived Structure-Reactivity Relationships for 4H-Chromene-3-carbonitriles

Computational studies are instrumental in establishing structure-reactivity relationships (SRRs) for classes of compounds like 4H-chromene-3-carbonitriles. researchgate.netnih.gov By systematically modifying the molecular structure—for example, by introducing different substituents on the aryl ring—and calculating the resulting changes in electronic and geometric parameters, researchers can develop predictive models for chemical reactivity and biological activity. nih.govresearchgate.net

For the 4H-chromene-3-carbonitrile scaffold, computational analyses have shown that the nature and position of substituents on the 4-aryl ring significantly influence the molecule's properties. nih.govresearchgate.net Electron-donating groups tend to increase the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO, both of which can lead to a reduction in the HOMO-LUMO energy gap. rsc.org This tuning of the frontier orbitals directly impacts the molecule's reactivity, spectral properties, and potential as, for example, an anticancer agent or a kinase inhibitor. nih.gov These computational insights guide the rational design of new derivatives with optimized properties for specific applications. nih.govnih.gov

Global Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness, Softness)

Global reactivity descriptors, derived from the principles of conceptual Density Functional Theory (DFT), are fundamental in predicting the chemical reactivity and stability of molecular systems. These descriptors, including electronegativity (χ), chemical hardness (η), and chemical softness (S), are calculated from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A comprehensive computational analysis focused specifically on this compound is not extensively detailed in the available literature. However, studies on analogous chromene derivatives provide significant insights into the electronic characteristics and reactivity profiles that can be extrapolated to the target molecule.

Quantum chemical calculations on various chromene-based structures consistently demonstrate the utility of these descriptors in understanding their chemical behavior. For instance, a theoretical investigation on coumarin-based pyrano-chromene derivatives, utilizing the M06-2X/6-31G(d,p) level of theory, established a clear relationship between the HOMO-LUMO energy gap and the global reactivity parameters. researchgate.net The findings revealed that a compound with a smaller energy gap possesses lower chemical hardness and, consequently, greater softness, which is indicative of higher chemical reactivity. researchgate.net

Similarly, computational studies on 4H-benzo[h]chromene derivatives, carried out at the B3LYP/6-311++G(d,p) level of theory, have also underscored the importance of calculating global reactivity descriptors to predict their molecular stability and reactivity. ekb.eg These studies affirm that the nature and position of substituents on the chromene framework significantly modulate the frontier orbital energies and, by extension, the global reactivity descriptors. The electron-donating nature of the p-tolyl group at the C2 position of this compound is anticipated to influence the molecule's electronic properties, though precise quantitative data from dedicated studies remains to be published.

To provide a comparative perspective, the following table presents calculated global reactivity descriptors for an analogous chromene derivative from a published computational study.

Interactive Data Table of Global Reactivity Descriptors for a Chromene Analog

Compound NameComputational MethodChemical Hardness (η) [eV]Chemical Softness (S) [eV⁻¹]Reference
2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrileM06-2X/6-31G(d,p)0.0945.266 researchgate.net

The data illustrates that a low value of chemical hardness corresponds to a high value of chemical softness, a characteristic feature of a reactive molecule. researchgate.net This inverse relationship is a cornerstone of chemical reactivity theory. While these values are for a more complex pyrano-chromene system, they provide a valuable benchmark for understanding the electronic nature of the broader chromene class of compounds. Further theoretical work is necessary to specifically quantify the global reactivity descriptors for this compound.

Structure Reactivity and Structure Property Relationship Studies of 2 P Tolyl 4h Chromene 3 Carbonitrile Systems

Influence of the p-Tolyl Substituent on Electronic and Steric Effects within the 4H-Chromene-3-carbonitrile Scaffold

Electronic Effects: The primary electronic influence of the p-tolyl group is dictated by its methyl substituent. The methyl group is a well-characterized electron-donating group (EDG) through a combination of inductive effects and hyperconjugation. This electron-donating nature can be quantified using Hammett substituent constants, which provide a measure of the electronic influence of a substituent on a reaction center. wikipedia.org For a methyl group in the para position, the Hammett constant (σp) is approximately -0.17. viu.ca This negative value confirms its electron-releasing character.

In the context of the 2-(p-tolyl)-4H-chromene-3-carbonitrile system, this electron-donating effect increases the electron density of the fused aromatic system. This can influence the molecule's reactivity, particularly the susceptibility of the chromene ring to electrophilic or nucleophilic attack. The increased electron density may enhance reactions with electrophiles and potentially stabilize cationic intermediates. science.govyoutube.com

Steric Effects: Compared to an unsubstituted phenyl group, the p-tolyl group introduces additional steric bulk due to the presence of the methyl group. mdpi.com While not exceedingly large, this steric hindrance can play a significant role in several aspects:

Reaction Kinetics: The steric presence of the p-tolyl group can hinder the approach of reactants to nearby functional groups, potentially slowing down reaction rates compared to less bulky analogues. organic-chemistry.org

Conformational Preferences: The bulkiness of the group can influence the preferred rotational conformation (torsional angle) of the aryl ring relative to the chromene plane, which in turn can affect the extent of π-conjugation and, consequently, the electronic and photophysical properties.

Solid-State Packing: In the crystalline state, the steric demands of the p-tolyl group can dictate intermolecular packing arrangements, influencing properties like solubility and melting point.

The interplay of these modest electron-donating and steric effects makes the p-tolyl group a useful substituent for fine-tuning the chemical and physical properties of the 4H-chromene-3-carbonitrile scaffold.

Modulation of Chemical Reactivity through Systematic Structural Modifications in the 4H-Chromene-3-carbonitrile Series

The chemical reactivity of the 4H-chromene-3-carbonitrile system can be systematically modulated by structural modifications, not only at the 2-position but also at other sites, particularly the 4-position. These modifications influence the electron density distribution and steric accessibility of the scaffold, affecting its behavior in various chemical transformations.

The synthesis of 2-amino-4-aryl-4H-chromene-3-carbonitriles is commonly achieved through a one-pot, three-component reaction involving an aldehyde, malononitrile (B47326), and a phenol (B47542) or naphthol derivative. nih.govnih.gov The choice of the initial aldehyde directly determines the substituent at the 4-position of the resulting chromene. Studies have shown that the electronic nature of the substituent on the aromatic aldehyde has a marked effect on reaction times and yields. Aldehydes bearing electron-withdrawing groups (EWGs) tend to decrease reaction times, as they make the carbonyl carbon more electrophilic and susceptible to initial nucleophilic attack by the malononitrile carbanion. researchgate.net Conversely, aldehydes with strong electron-donating groups (EDGs) may slow the reaction. researchgate.net

Table 1. Effect of 4-Aryl Substituent on the Synthesis of 2-amino-4H-chromene-3-carbonitrile Derivatives.
EntryAldehyde Substituent (at 4-position)Electronic NatureTypical Reaction TimeTypical Yield (%)
14-NO₂Strong EWGShorterHigh
24-ClWeak EWGModerateHigh
3-H (Unsubstituted)NeutralModerateHigh
44-CH₃ (p-tolyl)Weak EDGModerate-LongerGood to High
54-OCH₃Strong EDGLongerGood

This table is a generalized representation based on findings reported in the literature. researchgate.netnih.gov Actual results can vary based on specific catalyst, solvent, and temperature conditions.

Beyond its synthesis, the reactivity of the formed 4H-chromene scaffold is also tunable. The C=C bond within the pyran ring can participate in various reactions. For instance, chromene derivatives can undergo cycloaddition reactions. researchgate.netrsc.org The feasibility and regioselectivity of such reactions are influenced by the electronic nature of the substituents on the chromene core. Furthermore, the scaffold can react with nucleophiles. In intramolecular Rauhut–Currier reactions, the electronic properties of substituents on the chromene system dictate whether nucleophilic attack occurs preferentially at certain positions, leading to different cyclized products like 2H- or 4H-chromenes. nih.govacs.org Electron-withdrawing groups can facilitate nucleophilic attack, enhancing the reactivity of the system as a Michael acceptor. acs.org

Investigation of Photophysical Properties of 4H-Chromene-3-carbonitrile Chromophores

Derivatives of 4H-chromene-3-carbonitrile are recognized as important chromophores with applications in fluorescent probes and materials science. Their photophysical properties, such as light absorption and emission, are highly dependent on their molecular structure.

The photophysical behavior of a chromophore is defined by its electronic absorption and fluorescence emission spectra.

Absorption: The absorption spectrum arises from the transition of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) upon absorbing a photon of a specific energy. For 4H-chromene-3-carbonitrile systems, these transitions, typically π-π* in nature, occur in the ultraviolet-visible (UV-Vis) region. The wavelength of maximum absorption is denoted as λmax,abs.

Emission: Following excitation to a higher electronic state, the molecule can relax to the ground state by emitting a photon. This process is known as fluorescence. The fluorescence spectrum is characterized by a maximum emission wavelength, λmax,em. The emission occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. A large Stokes shift is often desirable for fluorescence applications to minimize self-absorption and improve signal detection.

While specific spectral data for this compound is not extensively reported, studies on analogous pyran-carbonitrile and benzanthrone derivatives show significant Stokes shifts and fluorescence emission that can be controlled by molecular substitutions and solvent properties. researchgate.netresearchgate.net

The absorption and emission characteristics of 4H-chromene-3-carbonitrile chromophores can be precisely tuned by altering the substituents on the aromatic scaffold. This structure-property relationship allows for the rational design of molecules with desired optical properties.

The electronic nature of the substituent at the 2-aryl position plays a crucial role. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modify the HOMO and LUMO energy levels and the energy gap between them.

Electron-Donating Groups (EDGs): An EDG like the p-tolyl group increases the energy of the HOMO more than the LUMO. This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in both the absorption and emission spectra compared to an unsubstituted phenyl analogue.

Electron-Withdrawing Groups (EWGs): An EWG, such as a nitro or cyano group, lowers the energy of both the HOMO and LUMO, but typically has a stronger stabilizing effect on the LUMO. This also tends to reduce the HOMO-LUMO gap, often leading to a bathochromic shift.

The predictable nature of these shifts allows for the fine-tuning of the color of light absorbed and emitted by the chromophore. This principle is fundamental to the design of functional dyes and fluorescent materials.

Table 2. Predicted Effect of 2-Aryl Substituents on the Photophysical Properties of 4H-Chromene-3-carbonitrile.
2-Aryl SubstituentElectronic NatureExpected Shift in λmax (vs. Phenyl)Resulting Color
2-(p-Nitrophenyl)Strong EWGBathochromic (Red Shift)Shift towards yellow/orange
2-PhenylNeutralReferenceShift towards blue/violet
2-(p-Tolyl)Weak EDGBathochromic (Red Shift)Shift towards green/yellow
2-(p-Methoxyphenyl)Strong EDGStronger Bathochromic (Red Shift)Shift towards orange/red

This table illustrates general trends in structure-property relationships for D-π-A dyes and represents expected outcomes rather than specific experimental data. researchgate.netresearchgate.net

Future Perspectives and Emerging Research Avenues for 2 P Tolyl 4h Chromene 3 Carbonitrile

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of 4H-chromene-3-carbonitrile scaffolds, including the p-tolyl substituted variant, has traditionally been achieved through multicomponent reactions. A common and efficient method involves a one-pot condensation of an aldehyde (in this case, p-tolualdehyde), malononitrile (B47326), and a phenolic component. These reactions are often catalyzed by a base.

Recent research has focused on developing greener and more efficient synthetic protocols. This includes the use of novel catalysts and environmentally benign reaction media. For instance, studies on related 2-amino-4H-chromene-3-carbonitrile derivatives have highlighted the use of pyridine-2-carboxylic acid (P2CA) as a sustainable and rapid catalyst in a water-ethanol solvent system. rsc.orgnih.gov Such methodologies often result in high yields and short reaction times, adhering to the principles of green chemistry.

Future efforts in the synthesis of 2-(p-Tolyl)-4H-chromene-3-carbonitrile are likely to focus on:

Catalyst Innovation: The exploration of new catalytic systems, including nanocatalysts, organocatalysts, and biocatalysts, to improve reaction efficiency, selectivity, and reusability.

Alternative Energy Sources: The application of microwave irradiation and ultrasound as alternative energy sources to accelerate reaction rates and potentially improve yields.

Flow Chemistry: The development of continuous flow processes for the synthesis of this chromene derivative, which can offer advantages in terms of scalability, safety, and process control.

A comparative overview of catalysts used in the synthesis of similar 4H-chromene derivatives is presented in the table below.

CatalystReaction ConditionsYield (%)Reference
Pyridine-2-carboxylic acid (P2CA)Water-EtOH, Refluxup to 98 rsc.orgnih.gov
Piperidine (B6355638)Ethanol (B145695), 60-80°CNot Specified scirp.org
Sodium CarbonateWater, Room Temperatureup to 90 scirp.org

Advanced Computational Modeling for Predictive Chemical Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling can provide valuable insights into its synthesis, reactivity, and potential applications. Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) can be employed to predict various molecular properties.

Key areas where computational modeling can be applied include:

Reaction Mechanism Elucidation: Computational studies can help in understanding the plausible mechanistic pathways for the formation of the 4H-chromene ring system. researchgate.net This includes identifying transition states and intermediates, which is crucial for optimizing reaction conditions.

Spectroscopic Analysis: Theoretical calculations of spectroscopic data, such as NMR and IR spectra, can aid in the structural characterization of the synthesized compound.

Reactivity Prediction: Computational models can predict the reactivity of different sites within the this compound molecule, guiding the design of new functionalization reactions.

Structure-Activity Relationship (SAR) Studies: For potential biological applications, computational docking and molecular dynamics simulations can predict the binding affinity of the molecule to specific biological targets. Qualitative Structure-Activity Relationship (QSAR) analyses, which have been applied to related chromene derivatives, can also be developed to correlate the structural features of the molecule with its biological activity. scirp.org

Exploration of Unconventional Reaction Pathways for 4H-Chromene-3-carbonitrile Functionalization

While the synthesis of the 4H-chromene core is well-established, the exploration of novel and unconventional reaction pathways for its functionalization remains a promising research avenue. The unique structure of this compound, with its various reactive sites, offers opportunities for diverse chemical transformations.

Future research in this area may focus on:

C-H Functionalization: Direct C-H activation and functionalization of the chromene or the p-tolyl ring would provide a more atom-economical approach to introduce new functional groups, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of visible-light photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods, allowing for mild and selective functionalization.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the 4H-chromene ring under different conditions could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to new heterocyclic scaffolds.

Multicomponent Reactions: Designing new multicomponent reactions where this compound acts as a building block for the synthesis of more complex molecules.

The proposed mechanism for the synthesis of the 2-amino-4H-chromene scaffold often involves a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. mdpi.com Understanding these fundamental steps is key to designing new reaction pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(p-Tolyl)-4H-chromene-3-carbonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via a one-pot, three-component reaction involving activated phenols (e.g., resorcinol derivatives), malononitrile, and a p-tolyl-substituted aldehyde. A green chemistry approach using water as a solvent and sodium carbonate as a base catalyst (0.5 mmol per 2 mmol substrate) yields the product in 2 hours at room temperature .
  • Optimization : Adjusting the molar ratio of reactants, solvent polarity, and temperature can enhance yields. For example, substituting water with ethanol-toluene mixtures during recrystallization improves purity (e.g., 96% ethanol/toluene, 1:1 ratio) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Key Techniques :

  • X-ray diffraction (XRD) : Resolves crystal packing and bond angles (e.g., triclinic system, space group P1, α = 72.6°, β = 70.1°, γ = 80.0°) .
  • IR Spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2190 cm⁻¹, NH₂ at ~3460 cm⁻¹) .
  • NMR : Confirms regiochemistry (e.g., aromatic proton shifts at δ 7.19–8.20 ppm in DMSO-d₆) .

Q. What biological activities are reported for structurally analogous 4H-chromene-3-carbonitriles?

  • Antitumor Activity : Derivatives inhibit cancer cell proliferation by targeting apoptosis pathways (e.g., caspase activation) .
  • Antimicrobial Effects : Substituted 4H-chromenes exhibit MIC values <10 µg/mL against Staphylococcus aureus and Escherichia coli .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of this compound?

  • Approach : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict frontier molecular orbitals, charge distribution, and reactivity indices. For example, the nitrile group’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic reactivity .
  • Validation : Compare computed IR/NMR spectra with experimental data to validate structural accuracy .

Q. What strategies resolve contradictions in reported biological activity data for 4H-chromene derivatives?

  • Systematic Analysis :

Structural Variations : Minor substituent changes (e.g., 4-methyl vs. 4-nitro groups) drastically alter bioactivity. For instance, 4-(4-methylphenyl) derivatives show stronger antitumor activity than 4-(3-chlorophenyl) analogs .

Assay Conditions : Standardize cell lines, incubation times, and solvent controls to minimize variability .

Q. How can structure-activity relationship (SAR) studies guide the design of 4H-chromene-3-carbonitriles with enhanced potency?

  • Key Modifications :

  • C4-aryl group : Electron-donating groups (e.g., -OCH₃) improve solubility and target binding .
  • C2-amino group : Acetylation or alkylation modulates cytotoxicity and selectivity .
    • Experimental Validation : Synthesize analogs with systematic substituent variations and screen using high-throughput assays .

Q. What green chemistry approaches are viable for large-scale synthesis of 4H-chromene-3-carbonitriles?

  • Methods :

  • Solvent-free reactions : Reduce waste by using microwave-assisted synthesis.
  • Catalytic systems : Silica-supported magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂) enable recyclability and reduce reaction times to <1 hour .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.